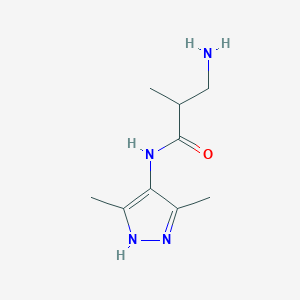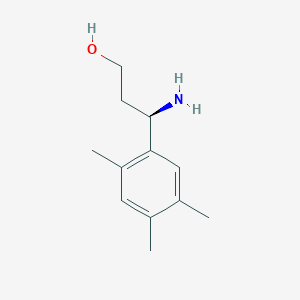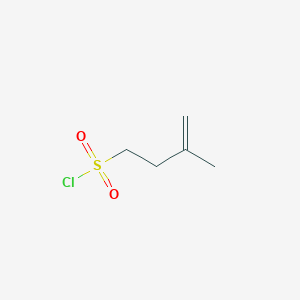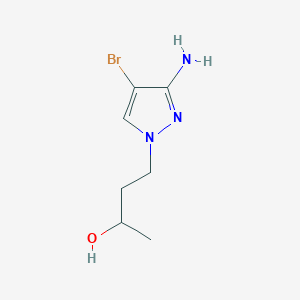
(3-Cyano-4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-4-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C8H7FN2O2S It is characterized by the presence of a cyano group (-CN), a fluorine atom (-F), and a methanesulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-fluorophenyl)methanesulfonamide typically involves the reaction of 3-cyano-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Cyano-4-fluoroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation: The methanesulfonamide group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as (3-Cyano-4-aminophenyl)methanesulfonamide.
Reduction: Formation of (3-Amino-4-fluorophenyl)methanesulfonamide.
Oxidation: Formation of (3-Cyano-4-fluorophenyl)methanesulfone.
Scientific Research Applications
(3-Cyano-4-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyano-4-fluorophenyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or signaling pathways involved in disease processes. The cyano group and fluorine atom can enhance the compound’s binding affinity to target proteins, while the methanesulfonamide group can improve its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyano-4-fluorophenyl)methanesulfonamide
- (4-Cyano-3-fluorophenyl)methanesulfonamide
- (3-Cyano-4-chlorophenyl)methanesulfonamide
Uniqueness
(3-Cyano-4-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H7FN2O2S |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(3-cyano-4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c9-8-2-1-6(3-7(8)4-10)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) |
InChI Key |
JPGYTLKQISLCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B13289221.png)

![1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13289227.png)
![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13289229.png)
![3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol](/img/structure/B13289237.png)
![4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13289246.png)


![2-[(1-Phenylbutyl)amino]ethan-1-ol](/img/structure/B13289260.png)




amine](/img/structure/B13289316.png)
